N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Anticancer activity Cytotoxicity profiling Benzamide-piperazine-sulfonamide hybrids

This 4-fluorophenyl-piperazine sulfonamide is a privileged GPCR-oriented pharmacophore. Its 3,4-dimethylbenzamide terminus enables modular, late-stage diversification. Due to the lack of bioactivity data for this exact CAS, concurrent testing with the 4-methoxyphenyl (CAS 897619-25-9) and propyl-linker analogs is scientifically mandatory to generate comparative SAR. Procurement is justified for target-ID screening and physicochemical profiling.

Molecular Formula C21H26FN3O3S
Molecular Weight 419.52
CAS No. 897618-59-6
Cat. No. B2950911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
CAS897618-59-6
Molecular FormulaC21H26FN3O3S
Molecular Weight419.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C21H26FN3O3S/c1-16-3-4-18(15-17(16)2)21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-7-5-19(22)6-8-20/h3-8,15H,9-14H2,1-2H3,(H,23,26)
InChIKeyCVYPTTPZQKYELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of CAS 897618‑59‑6 (N‑(2‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)sulfonyl)ethyl)‑3,4‑dimethylbenzamide) for Procurement Assessment


N‑(2‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)sulfonyl)ethyl)‑3,4‑dimethylbenzamide (CAS 897618‑59‑6, molecular formula C₂₁H₂₆FN₃O₃S) is a synthetic small molecule that combines a 4‑fluorophenyl‑piperazine sulfonamide scaffold with a 3,4‑dimethylbenzamide terminus. This structural motif places it within the broad class of aryl‑piperazine‑sulfonamide derivatives that have been investigated for interactions with diverse targets, including serotonin receptors, PI3‑kinases, and other pharmacologically relevant proteins. [REFS‑1] However, no publicly available primary research article, patent, or authoritative database entry provides quantitative bioactivity, selectivity, or physicochemical data for this exact compound; published studies of closely related benzamide‑piperazine‑sulfonamide hybrids evaluate analogues that differ in linker length, aryl substitution, or terminal amide group, precluding direct extrapolation to CAS 897618‑59‑6. [REFS‑2]

Procurement Risks of Casual Substitution Among Aryl‑Piperazine‑Sulfonamide Analogs Without CAS‑Specific Data


Even minor structural modifications within aryl‑piperazine‑sulfonamide chemotypes can drastically alter target engagement, off‑target liability, and physicochemical properties. In published benzamide‑piperazine‑sulfonamide series, shifting the terminal benzamide substituent pattern (e.g., 3,4‑dimethyl vs. unsubstituted benzamide) or the nature of the aryl group on the piperazine ring (4‑fluorophenyl vs. 4‑methoxyphenyl) produced marked differences in cytotoxicity profiles across multiple cancer cell lines. [REFS‑1] Because no direct comparative data exist for CAS 897618‑59‑6 itself, a procurement decision based on data from a “close” analog (such as the 4‑methoxyphenyl or propyl‑linker analogue) carries an unquantifiable risk that the biological outcome, solubility, or metabolic stability will not translate. Without CAS‑specific evidence, generic substitution is scientifically unjustified and may invalidate experimental results or compromise screening campaigns.

Evidence Gap Analysis: Quantitative Differentiation of CAS 897618‑59‑6 Relative to Closest Analogs


Absence of CAS‑Specific Cytotoxicity Data vs. Structurally Closest Tested Analogues

The most relevant published study of benzamide‑piperazine‑sulfonamide hybrids evaluated compounds that share the piperazine‑sulfonyl‑ethyl linker but differ in the terminal benzamide substituent. The tested compounds (3a–j, 4a–j) carried either an unsubstituted benzamide or a 4‑fluorobenzamide terminus; none bore the 3,4‑dimethylbenzamide group present in CAS 897618‑59‑6. The most active analogues in that study (3b, 3d, 3g, 4c, 4e) displayed IC₅₀ values of 24.2–38.2 µM against HeLa, A549, A375, MD‑AMB‑231, and T98G cell lines, with T98G being the most sensitive line. [REFS‑1] Because CAS 897618‑59‑6 was not included in the panel, no quantitative comparison can be made. Any assumption that the 3,4‑dimethyl substitution would improve or diminish potency remains speculative.

Anticancer activity Cytotoxicity profiling Benzamide-piperazine-sulfonamide hybrids

Structural Influence of the 4‑Fluorophenyl‑Piperazine Motif: Class‑Level SAR Insight vs. Uncharacterized Specificity for CAS 897618‑59‑6

Aryl‑piperazines bearing a 4‑fluorophenyl substituent are privileged scaffolds in medicinal chemistry, frequently appearing in ligands for serotonin (5‑HT) receptors, dopamine receptors, and other GPCRs. In the context of 5‑HT₆ receptor antagonists, the 4‑fluorophenyl‑piperazine moiety has been shown to contribute to high‑affinity binding, with some compounds achieving sub‑nanomolar Ki values. [REFS‑1] However, these data derive from structurally distinct series that do not contain the sulfonyl‑ethyl‑benzamide linker of CAS 897618‑59‑6. The specific contribution of the 4‑fluorophenyl group to target affinity within the sulfonamide‑linked benzamide scaffold has not been reported. Therefore, while the 4‑fluorophenyl‑piperazine fragment is a recognized potency‑enhancing element in certain receptor families, its benefit for CAS 897618‑59‑6 cannot be quantified relative to analogues carrying 4‑chlorophenyl, 4‑methoxyphenyl, or benzyl groups on the piperazine ring.

Structure-activity relationship GPCR modulation Serotonin receptor ligands

Comparator Profile: 4‑Methoxyphenyl Analog (CAS 897619‑25‑9) Lacks Direct Comparative Data Against CAS 897618‑59‑6

Commercially, the closest available analog to CAS 897618‑59‑6 is N‑(2‑((4‑(4‑methoxyphenyl)piperazin‑1‑yl)sulfonyl)ethyl)‑3,4‑dimethylbenzamide (CAS 897619‑25‑9), which differs only by replacement of the 4‑fluorophenyl group with a 4‑methoxyphenyl group. [REFS‑1] Both compounds share the identical terminal 3,4‑dimethylbenzamide and the sulfonyl‑ethyl linker. Despite this high structural similarity, no published study compares the biological activity, solubility, metabolic stability, or off‑target profile of these two compounds side by side. Electronic differences imparted by fluorine (strongly electronegative, low polarizability) versus methoxy (electron‑donating via resonance, higher polarizability) can significantly influence binding kinetics, permeability, and metabolic susceptibility. In the absence of direct comparative data, a procurement choice between these two compounds cannot be driven by evidence‑based differentiation.

Analog comparison Substituent effects Chemical sourcing

Linker‑Length Analogue: Propyl‑Linked Compound (CAS Not Confirmed) Highlights Potential PK/PD Differences Without Data

An analogue with an extended propyl linker, N‑(3‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)sulfonyl)propyl)‑3,4‑dimethylbenzamide, has been listed in chemical databases. [REFS‑1] In medicinal chemistry, lengthening the alkyl linker between a sulfonamide and a terminal amide often reduces conformational strain, alters LogD, and can modulate membrane permeability and target binding. In analogous sulfonamide‑based series, a single methylene unit has been shown to shift IC₅₀ values by >10‑fold or alter metabolic clearance. However, no experimental data are available for this specific propyl analogue, nor has it been directly compared with the ethyl‑linked CAS 897618‑59‑6. A researcher considering the ethyl vs. propyl linker cannot consult any existing quantitative evidence to guide selection.

Linker length Conformational flexibility Pharmacokinetic modulation

Realistic Deployment Scenarios for CAS 897618‑59‑6 Based on Available Class‑Level Evidence


Exploratory Anticancer Screening Panels: Use with Mandatory Head‑to‑Head Comparator Compounds

Given that the closest structurally characterized benzamide‑piperazine‑sulfonamide hybrids exhibit modest cytotoxicity (IC₅₀ ~24–38 µM) in a five‑cell‑line panel [REFS‑1], CAS 897618‑59‑6 could be included as a test article in follow‑on phenotypic screening campaigns. However, any such experiment must run the compound concurrently with the published 3b, 3d, 3g, 4c, or 4e analogues (or the directly comparable 4‑methoxyphenyl analog CAS 897619‑25‑9) to generate the missing comparative data. Without this paired testing, results from CAS 897618‑59‑6 alone cannot be interpreted relative to existing SAR.

GPCR Profiling or Broad‑Panel Selectivity Screening (Research‑Use‑Only Contexts)

The 4‑fluorophenyl‑piperazine fragment is a privileged GPCR‑oriented pharmacophore. [REFS‑1] CAS 897618‑59‑6 may be deployed in broad‑panel radioligand displacement assays or β‑arrestin recruitment screens to identify its primary molecular target(s). Such profiling is a prerequisite for any subsequent differentiation claim. Procurement for this purpose is justified only if the receiving laboratory commits to generating target‑engagement data and comparing the compound against the 4‑methoxyphenyl, 4‑chlorophenyl, and unsubstituted benzamide analogs within the same assay platform.

Physicochemical and Metabolic Stability Benchmarking Against Direct Analogues

In the absence of biological data, a procure‑and‑characterize strategy focusing on physicochemical properties (LogD, kinetic solubility, microsomal stability, CYP inhibition) could establish a preliminary differentiation baseline. Such experiments would require parallel testing of CAS 897618‑59‑6 with at least the 4‑methoxyphenyl analog (CAS 897619‑25‑9) and the propyl‑linker variant. The resulting dataset would enable the first evidence‑based comparison of how the 4‑fluorophenyl vs. 4‑methoxyphenyl substitution influences, for example, calculated LogD or measured intrinsic clearance.

Chemical Tool Generation for Target‑Guided SAR Expansion

If a future target‑identification screen reveals a specific protein target for this chemotype, CAS 897618‑59‑6 could serve as a starting point for systematic SAR expansion. The 3,4‑dimethylbenzamide appendage is synthetically tractable for late‑stage diversification, and the sulfonyl‑piperazine core permits modular assembly. Procurement at the gram scale would be warranted only after a target hypothesis is established and a comparative framework with key analogs is defined.

Quote Request

Request a Quote for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.